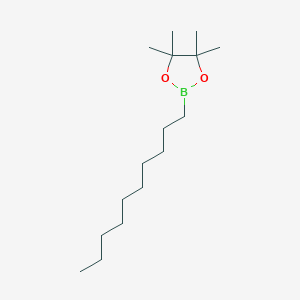

2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

The compound is a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These types of compounds are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis information for “2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available, similar compounds are often synthesized through borylation reactions .Chemical Reactions Analysis

Similar compounds, such as 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .Wissenschaftliche Forschungsanwendungen

Synthesis of Modified Phenylboronic Acid Derivatives:

- This compound is used in the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have been measured for inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Development of New Building Blocks for Silicon-Based Drugs:

- A derivative of this compound is developed as a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its high synthetic potential (Büttner et al., 2007).

Synthesis of Boron-Containing Stilbene Derivatives:

- Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives are synthesized. These derivatives are potential intermediates for synthesizing conjugated polyene as new materials for LCD technology and for identifying potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Preparation via Continuous Flow as a Propargylation Reagent:

- A scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane demonstrates its use as a key propargylation reagent (Fandrick et al., 2012).

Electrochemical Properties and Reactions:

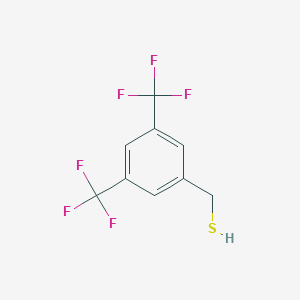

- Electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, show its lower oxidation potential compared to organoborane and successful anodic substitution reactions (Tanigawa et al., 2016).

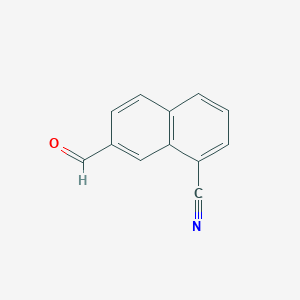

Synthesis of Benzyloxycyanophenylboronic Esters:

- This compound is involved in the synthesis of new benzyloxycyanoboronic esters, contributing to the diverse applications in organic synthesis (El Bialy et al., 2011).

Synthesis of Pinacolyl Boronate-Substituted Stilbenes as Lipogenic Inhibitors:

- It's used in the synthesis of boron-containing stilbene derivatives, which inhibit lipogenesis and cholesterol biosynthesis in hepatocytes, indicating potential for lipid-lowering drugs (Das et al., 2011).

Alkoxide-Catalyzed Reduction of Ketones:

- The reduction of ketones with this compound, catalyzed by NaOt-Bu, demonstrates its versatility in organic synthesis (Query et al., 2011).

Synthesis of (4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Arenes:

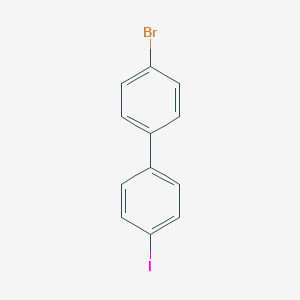

- This compound is involved in the Pd-catalyzed borylation of arylbromides, showing its importance in complex organic syntheses (Takagi & Yamakawa, 2013).

Synthesis of a New 4-Substituted Pyrene for H2O2 Detection:

- A derivative of this compound is synthesized for detecting H2O2 in living cells, demonstrating its application in biological sensing and diagnostics (Nie et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as pinacolborane, are known to be used in organic synthesis reactions . They can act as catalysts, reducing agents, and ligands, participating in many important organic synthesis reactions .

Mode of Action

Similar compounds are known to participate in reactions such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction . In these reactions, the compound can interact with its targets, leading to changes in the chemical structure of the target molecules .

Biochemical Pathways

It is known that similar compounds can participate in various organic synthesis reactions, affecting the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has good solubility in water and most organic solvents , which could potentially impact its bioavailability.

Result of Action

It is known that similar compounds can participate in various organic synthesis reactions, leading to the formation of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound is known to be air-sensitive, hygroscopic, and humidity-sensitive . It should be stored in a cool, dry, and well-ventilated condition . It is also flammable and should be kept away from ignition sources .

Eigenschaften

IUPAC Name |

2-decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33BO2/c1-6-7-8-9-10-11-12-13-14-17-18-15(2,3)16(4,5)19-17/h6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMCLNRSAPIJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242082 | |

| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

141091-38-5 | |

| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141091-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)